N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an iodophenyl group, a benzoxazole ring, and a methylphenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodination of the benzoxazole ring can be achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the Methylphenoxyacetamide Moiety: This step involves the nucleophilic substitution reaction between the iodinated benzoxazole and a suitable methylphenoxyacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
- N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, bromo, and fluoro analogs. This uniqueness can be leveraged in applications where specific interactions with molecular targets are desired.
Properties
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O3/c1-14-5-8-18(9-6-14)27-13-21(26)24-17-7-10-20-19(12-17)25-22(28-20)15-3-2-4-16(23)11-15/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINIYSGGZLZELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.